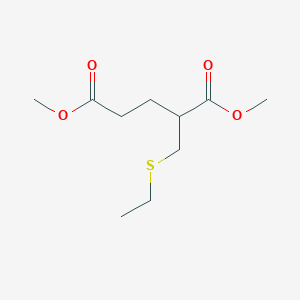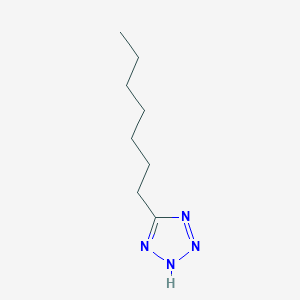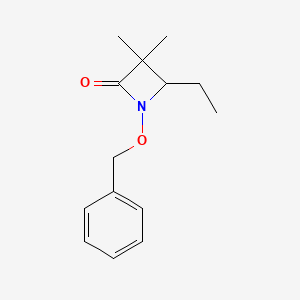
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a benzyloxy group, an ethyl group, and two methyl groups attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the azetidinone ring.
Addition of the Ethyl and Methyl Groups: The ethyl and methyl groups can be added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The azetidinone ring can be reduced to form an azetidine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium iodide (NaI).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidinone derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one depends on its specific application. For example, in medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular molecular targets. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the azetidinone ring can form hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(Benzyloxy)-3,3-dimethylazetidin-2-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(Benzyloxy)-4-methyl-3,3-dimethylazetidin-2-one: Contains a methyl group instead of an ethyl group, which can influence its chemical properties.
1-(Benzyloxy)-4-ethylazetidin-2-one: Lacks the two methyl groups, which can alter its steric and electronic characteristics.
The presence of the ethyl and methyl groups in this compound makes it unique in terms of its steric hindrance and electronic effects, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
91078-06-7 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-ethyl-3,3-dimethyl-1-phenylmethoxyazetidin-2-one |
InChI |
InChI=1S/C14H19NO2/c1-4-12-14(2,3)13(16)15(12)17-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |
Clé InChI |
IMWQURZWWOKVPC-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(=O)N1OCC2=CC=CC=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


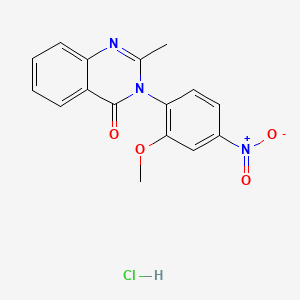
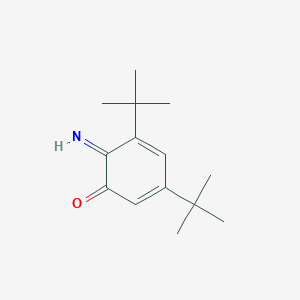
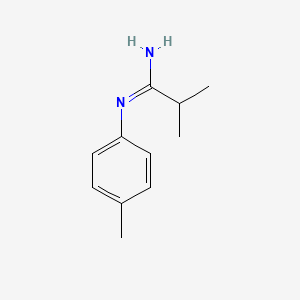
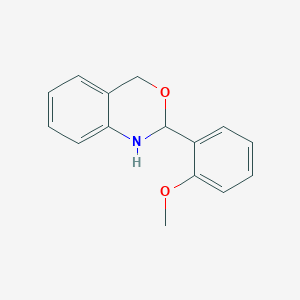

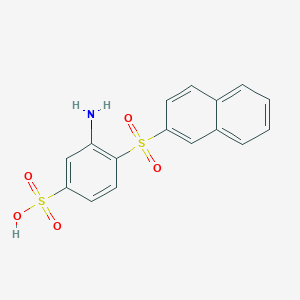
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
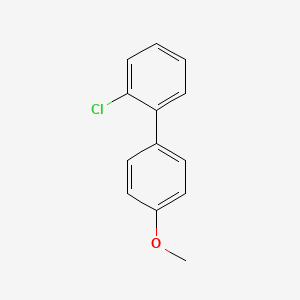
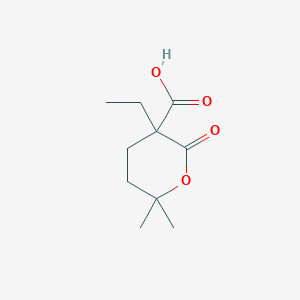

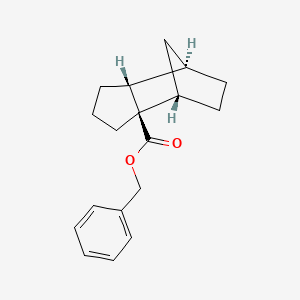
![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
